1-[(Cyclopropylmethyl)amino]-2-methylpropan-2-ol hydrochloride
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Overview
Description
- Its molecular formula is C~9~H~12~N~2~O·HCl , and its molecular weight is approximately 200.67 g/mol .
- This compound belongs to the class of dihydropyridinones .
- It is available as a white powder and is soluble in water.
- The compound’s structure includes a cyclopropylmethyl group attached to a pyridinone ring .
1-[(Cyclopropylmethyl)amino]-2-methylpropan-2-ol hydrochloride: is a chemical compound with the following IUPAC name: 4-amino-1-(cyclopropylmethyl)pyridin-2(1H)-one hydrochloride .
Preparation Methods
- Unfortunately, specific synthetic routes and industrial production methods for this compound are not readily available in the literature. it is likely that it can be synthesized through organic synthesis techniques.
- Researchers may employ various reactions, such as amine coupling , cyclization , or reductive amination , to obtain this compound.
Chemical Reactions Analysis
Reactions: The compound can undergo various reactions, including , , and .
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions.
Scientific Research Applications
Chemistry: This compound may serve as a building block for the synthesis of other molecules.
Biology: It could be used in studies related to or due to its structural features.
Medicine: Investigating its pharmacological properties may reveal potential therapeutic applications.
Industry: Its use in the pharmaceutical industry is promising.
Mechanism of Action
- The exact mechanism of action for this compound remains to be elucidated. it likely interacts with specific receptors , enzymes , or cellular pathways .
Comparison with Similar Compounds
- Unfortunately, I couldn’t find direct comparisons with similar compounds. Further research would be needed to explore its uniqueness and related analogs.
Properties
Molecular Formula |
C8H18ClNO |
---|---|
Molecular Weight |
179.69 g/mol |
IUPAC Name |
1-(cyclopropylmethylamino)-2-methylpropan-2-ol;hydrochloride |
InChI |
InChI=1S/C8H17NO.ClH/c1-8(2,10)6-9-5-7-3-4-7;/h7,9-10H,3-6H2,1-2H3;1H |
InChI Key |
ALGWYJIKPPXHQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNCC1CC1)O.Cl |
Origin of Product |
United States |
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